3-Chloro-5-methoxypyridazin-4-ol

Description

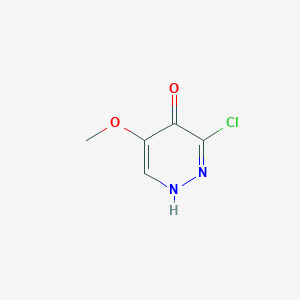

3-Chloro-5-methoxypyridazin-4-ol is a pyridazine derivative with a chlorine atom at position 3, a methoxy group at position 5, and a hydroxyl group at position 4. Its molecular formula is C₅H₅ClN₂O₂, and its structure is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core). The hydroxyl group at position 4 may contribute to hydrogen bonding, affecting its solubility in polar solvents, while the chloro and methoxy groups modulate electrophilic substitution patterns .

Properties

Molecular Formula |

C5H5ClN2O2 |

|---|---|

Molecular Weight |

160.56 g/mol |

IUPAC Name |

3-chloro-5-methoxy-1H-pyridazin-4-one |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(6)4(3)9/h2H,1H3,(H,7,9) |

InChI Key |

QBNBJNUTHRGECF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNN=C(C1=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-5-methoxypyridazin-3(2H)-one

- Structure : Chloro at position 4, methoxy at 5, and a ketone at position 3.

- Reactivity : In , -chloro derivatives undergo nucleophilic substitution with NaOCH₃ in dioxane to yield 4-methoxy products. This suggests that chloro at position 4 is highly reactive under mild conditions, likely due to favorable electronic stabilization of the transition state.

- Key Difference : The absence of a hydroxyl group in this compound reduces its polarity compared to 3-Chloro-5-methoxypyridazin-4-ol, impacting solubility and interaction with biological targets .

5-Chloro-3-methoxypyridazin-4-ol (Positional Isomer)

- Structure : Chloro and methoxy groups swapped (Cl at 5, OCH₃ at 3).

- Reactivity : Chloro at position 5 may exhibit lower reactivity in substitution reactions due to steric hindrance from the adjacent hydroxyl group. This contrasts with the user compound, where the 3-Cl is less sterically hindered.

Heterocycle Variants: Pyridine vs. Pyridazine

5-Chloro-2-methoxypyridin-3-ol ()

- Structure : Pyridine ring (one nitrogen) with Cl at 5, OCH₃ at 2, and OH at 3.

- Comparison :

- Electronic Effects : The pyridine ring is less electron-deficient than pyridazine, altering substituent reactivity. For example, the 5-Cl in pyridine may resist nucleophilic substitution compared to pyridazine derivatives.

- Solubility : The hydroxyl group in both compounds enhances water solubility, but the pyridazine core’s polarity may further increase hydrophilicity.

- Biological Activity : Pyridine derivatives are more common in pharmaceuticals, but pyridazines offer unique electronic profiles for targeting specific enzymes .

Functional Group Modifications

3-Bromo-5-methoxypyridazin-4-ol

- Structure : Bromine replaces chlorine at position 3.

- Reactivity : Bromine’s lower electronegativity (vs. Cl) may slow substitution reactions but improve leaving-group ability in certain contexts.

- Stability : The larger atomic radius of Br could increase steric effects, reducing reaction rates compared to the user compound.

3-Chloro-5-hydroxypyridazin-4-ol

- Structure : Methoxy replaced by hydroxyl at position 5.

- Synthesis Challenges : The lack of a protecting group (e.g., methoxy) may complicate selective functionalization.

Data Tables

Table 1: Structural and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.